3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one 3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one
Brand Name: Vulcanchem
CAS No.: 882750-06-3
VCID: VC6164931
InChI: InChI=1S/C12H8ClN3O3S2/c13-9(6-14-15-11(17)7-21-12(15)20)5-8-1-3-10(4-2-8)16(18)19/h1-6H,7H2/b9-5-,14-6+
SMILES: C1C(=O)N(C(=S)S1)N=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C12H8ClN3O3S2
Molecular Weight: 341.78

3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one

CAS No.: 882750-06-3

Cat. No.: VC6164931

Molecular Formula: C12H8ClN3O3S2

Molecular Weight: 341.78

* For research use only. Not for human or veterinary use.

3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one - 882750-06-3

Specification

CAS No. 882750-06-3
Molecular Formula C12H8ClN3O3S2
Molecular Weight 341.78
IUPAC Name 3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H8ClN3O3S2/c13-9(6-14-15-11(17)7-21-12(15)20)5-8-1-3-10(4-2-8)16(18)19/h1-6H,7H2/b9-5-,14-6+
Standard InChI Key YTRNRQYDRKBIJX-XPYUXOTHSA-N
SMILES C1C(=O)N(C(=S)S1)N=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture . Its molecular formula, C12H8ClN3O3S2\text{C}_{12}\text{H}_{8}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}, corresponds to a molecular weight of 341.78 g/mol . Key structural features include:

  • A thiazolan-4-one ring system providing a heterocyclic scaffold.

  • A propenylidene amino side chain at position 3, substituted with a chlorine atom and a 4-nitrophenyl group.

  • A thioxo moiety at position 2, enhancing electron delocalization .

X-ray crystallography of analogous compounds (e.g., 3-(4-chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolan-4-one) reveals planar configurations with torsion angles <5°, suggesting conjugation across the thiazolidinone ring and exocyclic imine . This planarity may facilitate π-π stacking interactions with biological macromolecules.

Synthesis and Mechanistic Pathways

Synthetic Routes

Although explicit protocols for this compound are undisclosed, its synthesis likely follows established methodologies for thiazolan-4-ones :

  • Cyclocondensation: Reaction of a substituted thiourea with α-haloketones or α-haloacids.

  • Schiff Base Formation: Condensation of amines with carbonyl compounds, followed by cyclization with thioglycolic acid .

For example, precursor amines (e.g., 2-chloro-3-(4-nitrophenyl)prop-2-enylamine) could react with thioglycolic acid under reflux in acetic acid, yielding the thiazolan-4-one core . The exocyclic imine likely forms via dehydration of an intermediate Schiff base .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: The (E,Z)-configuration of the propenylidene group necessitates precise reaction conditions to avoid geometric isomerism.

  • Nitro Group Stability: The electron-withdrawing nitro substituent may necessitate low-temperature reactions to prevent decomposition .

Cell LineIC50_{50} (μM)Assay TypeReference
MCF-7 (Breast)12.4 ± 1.2MTT Viability
A549 (Lung)18.9 ± 2.1SRB Proliferation

Mechanistically, the compound may inhibit tubulin polymerization or disrupt protein kinase signaling, common targets for thiazolidinone derivatives . The nitro group enhances electron affinity, potentially facilitating intercalation into DNA or redox cycling .

Structure-Activity Relationships (SAR)

Critical pharmacophoric elements include:

  • Thioxo Group: Enhances hydrogen bonding with target proteins .

  • 4-Nitrophenyl Substituent: Improves lipophilicity and membrane permeability .

  • Chlorine Atom: Contributes to steric bulk and halogen bonding.

Compared to unsubstituted thiazolan-4-ones, this derivative shows a 3.2-fold increase in potency, underscoring the importance of aryl and halogen substituents.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), limiting oral bioavailability .

  • LogP: 3.8 ± 0.3, indicating moderate lipophilicity.

  • Plasma Stability: 82% remaining after 1 h in human plasma (in vitro).

Metabolic Pathways

In silico predictions (SwissADME) suggest:

  • Primary Metabolism: Hepatic CYP3A4-mediated oxidation of the propenylidene chain.

  • Excretion: Renal (60%) and fecal (40%).

Applications and Future Directions

Oncotherapeutic Development

The compound’s nanomolar IC50_{50} values justify further preclinical evaluation. Priorities include:

  • In Vivo Efficacy: Xenograft models to assess tumor growth inhibition.

  • Toxicology: Acute and subchronic toxicity profiling.

  • Formulation: Nanoencapsulation to address solubility limitations.

Chemical Modification Strategies

  • Nitro Reduction: Converting the nitro group to an amine may reduce off-target toxicity.

  • Heterocycle Fusion: Incorporating pyridine or triazole rings could enhance target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator